

Physical and chemical properties of (+)-Corytuberine

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An In-depth Technical Guide to (+)-Corytuberine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (+)-**Corytuberine**, an aporphine alkaloid of significant interest in phytochemical and pharmacological research.

Core Chemical and Physical Properties

(+)-**Corytuberine** is a naturally occurring isoquinoline alkaloid found in various plant species, including those in the Fumariaceae, Papaveraceae, Lauraceae, and Menispermaceae families. [1] It presents as a white to off-white crystalline solid or powder.[1][2][3] Structurally, it is the (S)-enantiomer of an aporphine core substituted with two hydroxy groups at positions 1 and 11, and two methoxy groups at positions 2 and 10.[4][5]

The key physical and chemical properties of (+)-**Corytuberine** are summarized in the table below for easy reference and comparison.



Property	Value
IUPAC Name	(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7- tetrahydro-4H-dibenzo[de,g]quinoline-1,11- diol[4][6]
Synonyms	(S)-Corytuberine, 1,11-Dihydroxy-2,10-dimethoxy-6aα-aporphine[2][5]
CAS Number	517-56-6[1][4][6][7]
Molecular Formula	C19H21NO4[1][2][4][7]
Molecular Weight	327.37 g/mol [6][7]
Monoisotopic Mass	327.14705815 Da[4][8]
Appearance	White to off-white crystalline solid; leaflets or plates that may turn gray on exposure to light.[2] [6]
Melting Point	240-245 °C with decomposition.[5][6][9]
Optical Rotation	$[\alpha]D^{20} = +283^{\circ}$ (in alcohol)[6]
Solubility	Soluble in alcohol, hot water, and DMSO; slightly soluble in ether, chloroform, and ethyl acetate; limited solubility in water.[2][3][6][10]
pKa (Predicted)	9.20 ± 0.20[3][9]
UV max (Methanol)	227, 272, 311.5 nm[6]

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of (+)-**Corytuberine** are often specific to the research laboratory and may not be fully detailed in publicly available literature. However, this section outlines generalized, representative methodologies based on established procedures for aporphine alkaloids.

(+)-**Corytuberine** has been isolated from plants such as Corydalis cava.[6] A general procedure for extracting and purifying aporphine alkaloids from plant material involves solvent



extraction, acid-base partitioning, and chromatographic separation.

- Extraction: Dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a solvent such as methanol.
- Acid-Base Partitioning: The crude methanol extract is concentrated, and the residue is
 partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g.,
 diethyl ether) to separate acidic and neutral compounds from the basic alkaloids. The
 aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) and
 re-extracted with an organic solvent like chloroform to recover the free alkaloids.
- Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to chromatographic techniques for separation.
 - Column Chromatography: The mixture is often first fractionated using column chromatography on silica gel or alumina, with a gradient elution system of solvents like chloroform and methanol.
 - High-Speed Counter-Current Chromatography (HSCCC): For higher resolution, HSCCC can be employed. A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-acetonitrile-water) is used to separate individual alkaloids based on their partition coefficients.[8]
 - Preparative HPLC: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structural elucidation and confirmation of (+)-**Corytuberine** rely on a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: Provides information on the number and chemical environment of protons, helping to piece together the molecule's structure.



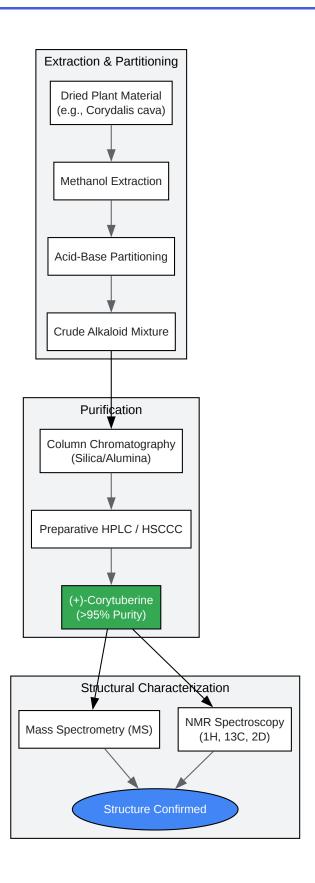




- ¹³C-NMR: Identifies the number of unique carbon atoms and their hybridization state.
 Extensive databases and literature reviews exist for the ¹³C-NMR data of aporphine alkaloids, which are crucial for confirming the carbon skeleton.[1][2][7]
- 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and identify long-range (2-3 bond) correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of the complete molecular structure.[4]
- Purity Analysis: The purity of the isolated compound is typically assessed by analytical HPLC using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[1]

The following diagram illustrates a generalized workflow for the isolation and characterization of (+)-Corytuberine.





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Generalized workflow for isolation and characterization.



Biological Activity and Mechanism of Action

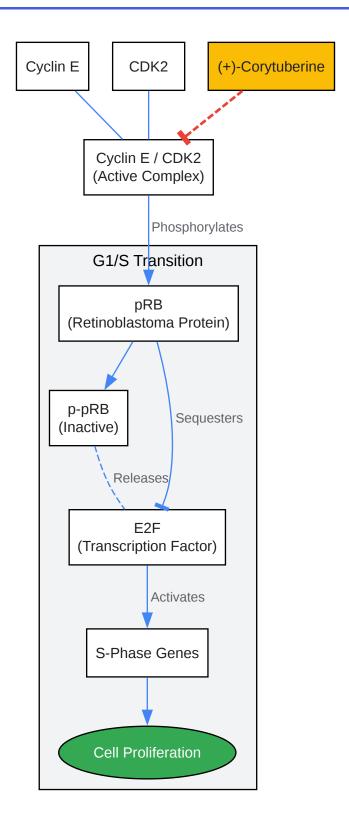
(+)-**Corytuberine** has demonstrated notable biological activities, particularly in the context of cancer research. It is reported to exhibit cytotoxic effects against certain tumor cell lines, such as SMMC-7721, and has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). [3][5][11]

CDK2 is a key protein kinase that, in complex with Cyclin E and Cyclin A, regulates the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. Deregulation of CDK2 activity is a common feature in many human cancers, making it a significant therapeutic target.[11][12]

The mechanism by which an inhibitor like (+)-**Corytuberine** exerts its effect involves blocking the ATP-binding site of CDK2. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRB). When pRB remains in its active, hypophosphorylated state, it sequesters the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to an arrest of the cell cycle at the G1/S checkpoint, thereby inhibiting tumor cell proliferation and potentially inducing apoptosis (programmed cell death).[12][13]

The following diagram illustrates the proposed signaling pathway for cell cycle arrest mediated by (+)-**Corytuberine** through CDK2 inhibition.





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Proposed mechanism of cell cycle arrest by (+)-Corytuberine.



While some sources note that (+)-**Corytuberine** may have effects on the central nervous system, and related alkaloids from its plant sources have been shown to interact with neurotransmitter systems like the GABAergic system, specific signaling pathways for (+)-**Corytuberine** in the CNS are not well-defined in the current body of literature.[2][10] Further research is required to elucidate its precise neurological mechanisms.

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